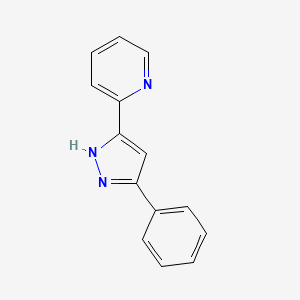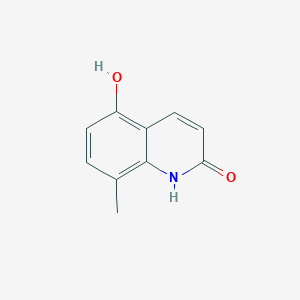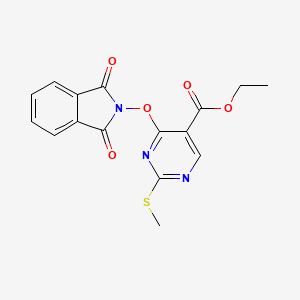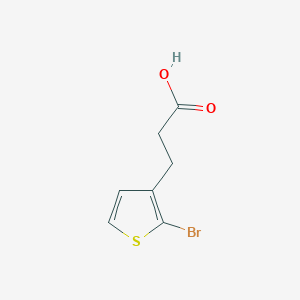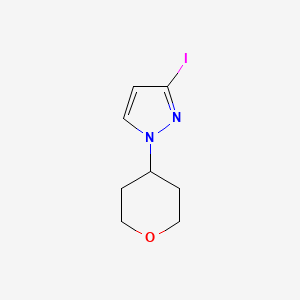
7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile
概要
説明
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C26H16BrN. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 7th position and a carbonitrile group at the 2nd position. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
The synthesis of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile typically involves the bromination of 9,9-diphenyl-9H-fluorene-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, Suzuki coupling with phenylboronic acid would yield a biphenyl derivative .
科学的研究の応用
7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
Medicinal Chemistry: While not as common, it can be used in the synthesis of biologically active molecules, serving as an intermediate in the development of pharmaceuticals.
作用機序
The mechanism of action of 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile in its applications is primarily related to its electronic properties. The bromine atom and the carbonitrile group influence the compound’s electron distribution, making it an effective electron-transporting material. In OLEDs, it helps in the efficient transport of electrons, thereby enhancing the device’s performance .
類似化合物との比較
Similar compounds to 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile include:
2-Bromo-9,9-diphenyl-9H-fluorene: This compound differs by the position of the bromine atom, which can affect its reactivity and electronic properties.
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile: The presence of methyl groups instead of phenyl groups can influence the compound’s steric and electronic characteristics.
2,7-Dibromo-9,9-diphenyl-9H-fluorene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties suitable for various advanced applications .
特性
IUPAC Name |
7-bromo-9,9-diphenylfluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16BrN/c27-21-12-14-23-22-13-11-18(17-28)15-24(22)26(25(23)16-21,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFIVSQOMMRRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C#N)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3242855.png)

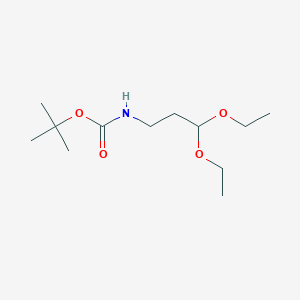
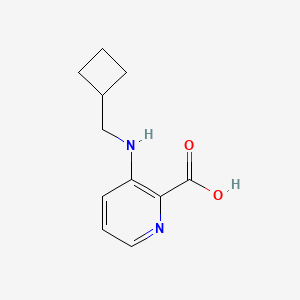
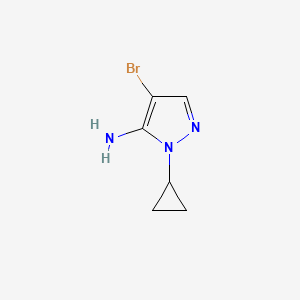
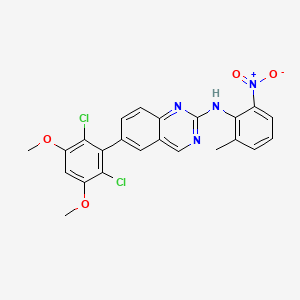
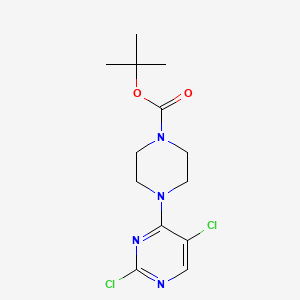
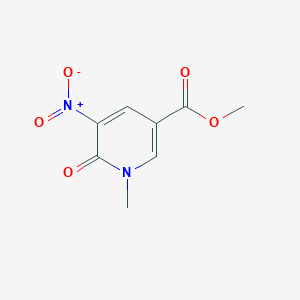
![3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3242931.png)
